molecular formula C15H24N2O3 B6977462 Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate

Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate

Cat. No.: B6977462
M. Wt: 280.36 g/mol
InChI Key: SFVHQLDMFNVXKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate is an organic compound with a complex structure that includes a tert-butyl group, a cyanoacetyl group, and a cyclohexyl ring

Properties

IUPAC Name

tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-14(2,3)20-13(19)11-15(8-5-4-6-9-15)17-12(18)7-10-16/h4-9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVHQLDMFNVXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate typically involves the reaction of tert-butyl cyanoacetate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Reaction of tert-butyl cyanoacetate with cyclohexylamine: This step involves the nucleophilic addition of the amine to the cyano group, forming an intermediate.

    Cyclization and esterification: The intermediate undergoes cyclization and esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The cyanoacetyl group can act as a reactive site, facilitating binding to specific proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cyanoacetate: A simpler compound with similar functional groups but lacking the cyclohexyl ring.

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl structures but different functional groups.

Uniqueness

Tert-butyl 2-[1-[(2-cyanoacetyl)amino]cyclohexyl]acetate is unique due to its combination of a tert-butyl group, a cyanoacetyl group, and a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

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